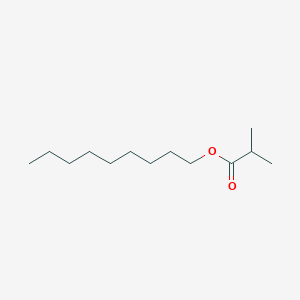
Nonyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl 2-methylpropanoate, also known as propanoic acid, 2-methyl-, nonyl ester, is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of nonanol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonyl 2-methylpropanoate can be synthesized through the esterification reaction between nonanol and 2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Nonyl 2-methylpropanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonanol and 2-methylpropanoic acid.
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Other alcohols, acid or base catalyst.
Major Products Formed
Hydrolysis: Nonanol and 2-methylpropanoic acid.
Reduction: Nonanol and 2-methylpropanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Nonyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various active pharmaceutical ingredients.
Industry: Widely used in the fragrance and flavor industry for its pleasant fruity odor
Mecanismo De Acción
The mechanism of action of nonyl 2-methylpropanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester bond can be cleaved through hydrolysis or reduction, leading to the formation of the corresponding alcohols and acids .
Comparación Con Compuestos Similares
Nonyl 2-methylpropanoate can be compared with other esters such as:
Ethyl 2-methylpropanoate: Similar fruity odor but with a shorter carbon chain.
Butyl 2-methylpropanoate: Also has a fruity odor but with different volatility and solubility properties.
Hexyl 2-methylpropanoate: Another ester with a fruity odor, used in similar applications but with different physical properties
This compound is unique due to its specific combination of a long nonyl chain and a 2-methylpropanoate group, giving it distinct physical and chemical properties compared to other esters .
Propiedades
Número CAS |
10522-34-6 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
nonyl 2-methylpropanoate |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-15-13(14)12(2)3/h12H,4-11H2,1-3H3 |
Clave InChI |
SXMUYNHMPAZLEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



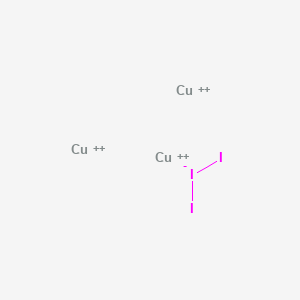
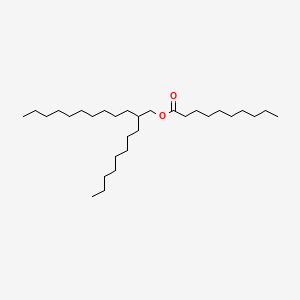
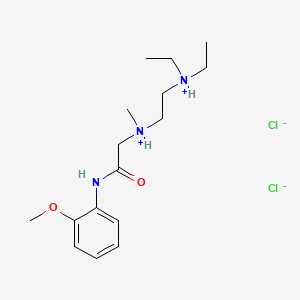

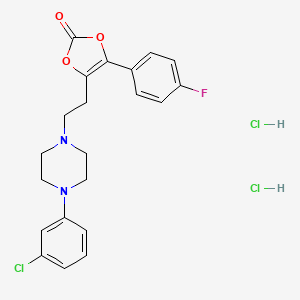




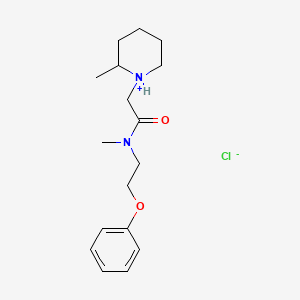
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
